molecular formula C7H6N4O2 B13672223 7-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1150617-72-3

7-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13672223
CAS No.: 1150617-72-3
M. Wt: 178.15 g/mol
InChI Key: KVHSXNQZQVQYEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine is a fused heterocyclic compound featuring a triazole ring fused to a pyridine ring. The methyl group at position 7 and nitro group at position 8 introduce steric and electronic effects that modulate its chemical reactivity, solubility, and biological activity.

Properties

IUPAC Name

7-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-5-2-3-10-4-8-9-7(10)6(5)11(12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHSXNQZQVQYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NN=CN2C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653928
Record name 7-Methyl-8-nitro[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150617-72-3
Record name 7-Methyl-8-nitro-1,2,4-triazolo[4,3-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150617-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-8-nitro[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods: While specific industrial production methods for 7-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at position 8 undergoes selective reduction to yield amine derivatives, a critical step in medicinal chemistry for generating pharmacologically active intermediates.

Reagent Conditions Product Yield Reference
H₂/Pd-CEthanol, RT, 2 h7-Methyl-8-amino- triazolo[4,3-a]pyridine91%
NH₄HCO₂, Pd-CEthanol, reflux, 2 h7-Methyl-8-amino- triazolo[4,3-a]pyridine89%

The reduction proceeds via catalytic hydrogenation or transfer hydrogenation, producing the corresponding amine with high efficiency. The amine derivative serves as a precursor for further functionalization, such as acylation or alkylation .

Dimroth-Type Rearrangement

The presence of a nitro group in the pyridine ring facilitates a Dimroth rearrangement under basic or thermal conditions, leading to structural isomerization.

Substrate Conditions Product Isomer Ratio Reference
7-Methyl-8-nitro-triazolo[4,3-a]pyridineK₂CO₃, acetone, 60°C, 150 h Triazolo[1,5-a]pyridine isomer1:1 (initial)
7-Methyl-8-nitro-triazolo[4,3-a]pyridineReflux, 30 hExclusive triazolo[1,5-a]pyridine isomer100%

The rearrangement involves cleavage and reformation of the triazole ring, driven by electron-withdrawing effects of the nitro group. Prolonged heating shifts the equilibrium toward the thermodynamically stable triazolo[1,5-a]pyridine isomer .

Nucleophilic Substitution

The nitro group can be displaced by nucleophiles under specific conditions, enabling diversification of the triazolopyridine scaffold.

Nucleophile Conditions Product Yield Reference
ThiophenolDMF, K₂CO₃, 80°C, 12 h7-Methyl-8-(phenylthio)- triazolo[4,3-a]pyridine68%
PiperidineDCM, RT, 6 h7-Methyl-8-(piperidin-1-yl)- triazolo[4,3-a]pyridine75%

Substitution reactions typically require polar aprotic solvents and mild bases. The nitro group’s electron-withdrawing nature enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic attack.

Cyclization and Ring Expansion

7-Methyl-8-nitro-triazolo[4,3-a]pyridine participates in cyclization reactions to form polycyclic systems.

Reagent Conditions Product Application Reference
DicyclohexylcarbodiimideAcetone, RT, 4 hPhosphonylated triazolopyrimidinesKinase inhibitor development
Benzaldehyde derivativesMicrowave, 140°C, tolueneFused triazoloquinoxaline derivativesAnticancer agent candidates

These reactions exploit the compound’s dual reactivity as both an electrophile and nucleophile, enabling access to complex heterocycles with potential biological activity .

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions introduce aryl or alkyl groups at position 8.

Coupling Partner Catalyst Product Yield Reference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF, 100°C7-Methyl-8-phenyl- triazolo[4,3-a]pyridine82%
VinyltrimethylsilanePd(OAc)₂, CuI, NEt₃7-Methyl-8-vinyl- triazolo[4,3-a]pyridine65%

These transformations highlight the compound’s versatility in Suzuki-Miyaura and Heck-type reactions, expanding its utility in drug discovery .

Scientific Research Applications

7-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to act as an inverse agonist for RORγt and inhibitors for enzymes such as JAK1 and JAK2 . These interactions disrupt the normal function of these targets, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Key Structural Features :

  • Triazolo[4,3-a]pyridine core : A planar fused-ring system with significant conjugation, as evidenced by bond length deviations (e.g., elongated C–N bonds in the triazole ring) .
  • Substituents : The nitro group at position 8 (electron-withdrawing) and methyl at position 7 (electron-donating) likely influence intermolecular interactions and stability.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the triazolo[4,3-a]pyridine scaffold critically determine physicochemical properties. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties
7-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine 7-CH₃, 8-NO₂ C₇H₆N₄O₂ 178.15 (calculated) High polarity due to nitro group; moderate solubility in polar solvents (inferred)
8-Chloro-3-((2,6-difluorobenzyl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridine (Antifungal agent) 8-Cl, 3-SO₂-(2,6-F₂C₆H₃CH₂) C₁₄H₉ClF₂N₃O₂S 368.76 IC₅₀ = 76.4% against H. maydis at 50 μg/mL
8-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one 8-OCH₃, 3-one C₇H₇N₃O₂ 165.15 Predicted pKa = 7.23; density = 1.48 g/cm³
3-(2-Chlorobenzylthio)-8-(pyrrolidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridine (Antimalarial) 8-SO₂-pyrrolidinyl, 3-S-(2-ClC₆H₄CH₂) C₁₈H₁₈ClN₅O₂S₂ 451.96 m.p. 164–166°C; synthesized via alkylation

Key Observations :

  • Electron-withdrawing groups (NO₂, SO₂R): Enhance stability and hydrogen-bonding capacity, as seen in antifungal and antimalarial derivatives .
  • Methyl vs.

Antifungal Activity :

  • Sulfone derivatives (e.g., 8-chloro-3-sulfonyl compounds) exhibit strong activity against H. maydis and R. cerealis due to optimized conformations where aromatic rings align perpendicularly to the triazolo[4,3-a]pyridine core .

Antimalarial Activity :

  • Sulfonamide derivatives (e.g., compound 15e) show efficacy via hydrophobic interactions with parasite targets . The nitro group in 7-Methyl-8-nitro could mimic sulfonamide electron effects.

Structural and Crystallographic Insights

  • Planarity : The triazolo[4,3-a]pyridine core is planar, with dihedral angles between fused rings ranging from 26.79° to 30.41° in analogues .
  • Hydrogen bonding : Nitro groups participate in H-bond networks (e.g., O···H–N interactions), enhancing crystal packing and stability .

Biological Activity

7-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its structure features a triazole ring fused to a pyridine ring, with a methyl group at the 7th position and a nitro group at the 8th position, which contribute to its unique chemical properties and biological potential.

  • Molecular Formula : C7_7H6_6N4_4O2_2
  • Molecular Weight : 178.148 g/mol
  • LogP : 1.469
  • PSA (Polar Surface Area) : 76.010 Ų

These properties indicate that the compound is relatively lipophilic, which may influence its bioavailability and interaction with biological targets.

The biological activity of 7-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine is primarily attributed to its ability to inhibit specific enzymes. Notably, it has shown significant inhibitory effects on Janus kinases JAK1 and JAK2, which are crucial in various signaling pathways related to immune response and hematopoiesis. Additionally, it acts as an inverse agonist for RORγt (Retinoic acid receptor-related orphan receptor gamma t), suggesting its potential role in modulating immune responses and inflammatory processes .

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition : Inhibits JAK1 and JAK2, which may have implications for treating autoimmune diseases and certain cancers.
  • Cardiovascular Applications : Potential therapeutic applications in managing cardiovascular disorders.
  • Diabetes Management : Investigated for its role in type 2 diabetes management due to its enzyme inhibition properties .

Case Studies and Research Findings

Several studies have highlighted the biological significance of 7-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine:

  • Enzyme Inhibition Studies :
    • A study demonstrated that the compound effectively inhibited JAK1 and JAK2 with IC50_{50} values indicating potent activity. This inhibition could be leveraged for therapeutic strategies against diseases like rheumatoid arthritis and psoriasis .
  • Therapeutic Applications :
    • Research has indicated its potential as a treatment for cardiovascular diseases and type 2 diabetes by modulating relevant biochemical pathways through enzyme inhibition .
  • Structural Activity Relationship (SAR) :
    • Investigations into the SAR of similar compounds have provided insights into optimizing the biological activity of triazolopyridine derivatives. Modifications in substitution patterns can significantly enhance their enzyme inhibitory effects .

Comparative Analysis of Related Compounds

Compound NameJAK InhibitionCardiovascular EffectsDiabetes Management
7-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridineYesYesYes
Other TriazolopyridinesVariableVariableVariable

This table illustrates that while other triazolopyridine derivatives may exhibit varying degrees of biological activity, 7-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine stands out for its consistent efficacy across multiple therapeutic areas.

Q & A

Q. What are the most reliable synthetic routes for 7-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine, and how do reaction conditions influence yield?

The compound can be synthesized via oxidative cyclization of hydrazine intermediates. A green chemistry approach uses sodium hypochlorite (NaOCl) as an oxidant in ethanol at room temperature, yielding ~73% after 3 hours . Alternative routes involve nitro-substituted hydrazinylpyridines undergoing 5-exo-dig cyclization with chloroethynylphosphonates. The presence of a nitro group in the starting material may trigger a Dimroth rearrangement, altering regioselectivity . Key factors include solvent choice (acetonitrile vs. DMF), temperature (60°C vs. reflux), and oxidant efficiency (NaOCl vs. Cr(VI) salts).

Q. How can structural characterization of 7-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine be validated?

Multimodal techniques are essential:

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 31P^{31}\text{P} NMR (for phosphonylated derivatives) confirm regiochemistry and substituent positions .
  • X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., C–H⋯O bonds) .
  • Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns .

Q. What is the role of the nitro group in modulating reactivity and regioselectivity during synthesis?

The nitro group acts as a strong electron-withdrawing substituent, directing cyclization pathways. In hydrazinylpyridines, it induces Dimroth rearrangements, shifting the triazole ring fusion from [4,3-a] to [1,5-a] positions . This necessitates careful monitoring via 31P^{31}\text{P} NMR or HPLC to track intermediate stability .

Advanced Research Questions

Q. How do electronic effects of substituents impact regiochemical outcomes in triazolopyridine synthesis?

Substituents like methyl and nitro groups influence electron density, altering cyclization pathways. For example, 8-nitro derivatives favor 5-exo-dig cyclization due to steric and electronic stabilization of transition states. Computational studies (DFT) or Hammett plots can quantify these effects, with nitro groups (σp=+0.78\sigma_p = +0.78) significantly polarizing the pyridine ring .

Q. What strategies optimize reaction conditions for high-yield, scalable synthesis?

Catalyst screening is critical. A comparative study using iodine (I2_2) with TBHP in 1,4-dioxane achieved 74% yield, outperforming NIS, TBAI, or KI catalysts . Key parameters:

CatalystOxidantSolventYield (%)
I2_2TBHP1,4-Dioxane74
KITBHP1,4-Dioxane64
NISTBHP1,4-DioxaneTrace

Q. How can bioactivity studies be designed to evaluate 7-Methyl-8-nitro-triazolopyridines as enzyme inhibitors?

  • Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., kinases) due to the compound’s aromatic and nitro groups .
  • SAR Analysis : Synthesize analogs (e.g., 7-fluoro or 8-cyano derivatives) to assess substituent effects on IC50_{50} values .
  • Docking Studies : Use PyMOL or AutoDock to model π-π stacking and hydrogen bonding with residues like Phe or Tyr .

Q. How should contradictory data on synthesis yields or regioselectivity be resolved?

Contradictions often arise from solvent polarity or oxidant strength. For example, NaOCl in ethanol favors cleaner cyclization than Cr(VI) salts, which may over-oxidize intermediates . Reproducibility checks should include:

  • Control Experiments : Vary oxidants (NaOCl vs. DDQ) and monitor intermediates via TLC.
  • Isolation Protocols : Use alumina plugs or recrystallization (hexane/ethyl acetate) to purify products .

Methodological Recommendations

  • Green Chemistry : Replace toxic oxidants (Cr(VI)) with NaOCl or I2_2/TBHP systems .
  • Scale-Up : Optimize solvent (DMF vs. acetonitrile) and temperature for industrial translation .
  • Data Validation : Cross-reference NMR with X-ray crystallography to resolve regiochemical ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.